molecular formula C16H22N2O3S2 B2675025 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 954619-27-3

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2675025
CAS No.: 954619-27-3
M. Wt: 354.48
InChI Key: CSPNOYJCVZSQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 2-methoxy-5-methylbenzenesulfonamide core linked to a dimethylaminoethyl-thiophene moiety. The compound integrates a thiophene heterocycle, known for enhancing π-π interactions in receptor binding, and a dimethylamino group that may improve solubility via protonation. The methoxy and methyl substituents on the benzene ring likely influence steric and electronic properties, modulating interactions with biological targets.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-12-5-6-15(21-4)16(9-12)23(19,20)17-10-14(18(2)3)13-7-8-22-11-13/h5-9,11,14,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPNOYJCVZSQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzenesulfonyl chloride and 2-(dimethylamino)-2-(thiophen-3-yl)ethanamine.

    Reaction Conditions: The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.

    Procedure: The 2-methoxy-5-methylbenzenesulfonyl chloride is reacted with 2-(dimethylamino)-2-(thiophen-3-yl)ethanamine in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Biochemical Studies: Used in studies to understand enzyme interactions and inhibition mechanisms.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can inhibit bacterial growth by interfering with folic acid synthesis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s molecular weight (~295.07 g/mol) is lower than SzR-105 (309.79 g/mol) due to the absence of a quinoline ring and hydrochloride salt .
  • Compared to N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, the thiophene moiety in the target may enhance lipophilicity and binding affinity relative to the chlorophenyl group .

Functional Group and Substituent Analysis

A. Sulfonamide vs. Carboxamide

  • The target’s sulfonamide group (-SO₂NH-) differs from carboxamides (-CONH-) in . Sulfonamides exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10), which may enhance target engagement compared to carboxamides (pKa ~15) .

B. Heterocyclic Moieties

  • Thiophene (Target) vs. Quinoline (): Thiophene’s smaller aromatic system may reduce steric hindrance compared to quinoline, favoring interactions with compact binding pockets.
  • Thiazolidinone (): The thiazolidinone ring in introduces a sulfonyl group and imino linkage, contrasting with the target’s simpler thiophene-sulfonamide architecture .

C. Amino Group Variations

  • The dimethylamino group in the target is less basic than pyrrolidinyl () but may offer improved metabolic stability over morpholinomethyl derivatives .

Implications for Bioactivity

While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:

  • Antimicrobial Potential: Sulfonamides with chloro/methoxy substituents () showed antimicrobial activity, suggesting the target’s methoxy and methyl groups could similarly modulate efficacy .
  • CNS Activity: Dimethylaminoethyl-quinoline carboxamides () are associated with CNS targets; the target’s dimethylamino-thiophene motif may confer analogous blood-brain barrier permeability .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide, with the CAS number 954619-27-3, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3S2C_{16}H_{22}N_{2}O_{3}S_{2}, with a molecular weight of 354.5 g/mol. The structure includes a sulfonamide group, a thiophene ring, and a dimethylamino group, which contribute to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₂N₂O₃S₂
Molecular Weight354.5 g/mol
CAS Number954619-27-3
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(dimethylamino)-2-(thiophen-3-yl)ethanamine in an organic solvent like dichloromethane or tetrahydrofuran under basic conditions. This method ensures the formation of the sulfonamide bond effectively.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), at non-cytotoxic concentrations. These findings suggest potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
MRSA (various strains)Ranges from 11 nM to 180 nM
Bacillus subtilis180 nM

Anticancer Properties

This compound has also been investigated for its role in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species (ROS) upon light activation is crucial for inducing apoptosis in cancer cells.

Case Study: Photodynamic Therapy Efficacy

In a recent study, the compound was tested on various cancer cell lines. The results demonstrated that upon exposure to specific wavelengths of light, treated cells exhibited significant reductions in viability compared to untreated controls, highlighting its potential as a PDT agent.

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. The thiophene ring may enhance electron delocalization, improving binding affinity to biological macromolecules such as proteins and nucleic acids. Additionally, the sulfonamide group can participate in hydrogen bonding and ionic interactions, further influencing its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves forming the benzamide core followed by introducing dimethylamino and thiophene groups via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and strong bases (e.g., NaH) to facilitate substitutions. Reaction temperatures should be controlled (e.g., 0–60°C) to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity .
  • Experimental Design : Employ Design of Experiments (DoE) to optimize variables like solvent, temperature, and stoichiometry. Central Composite Design (CCD) can reduce trial runs while maximizing yield .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry. For example, thiophene protons resonate at δ 6.5–7.5 ppm, while sulfonamide NH appears as a broad singlet (~δ 5–6 ppm) .
  • HPLC : Monitor reaction progress and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion) .

Q. How can researchers assess the compound's solubility and stability under physiological conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and measure concentration via UV-Vis spectroscopy.
  • Stability : Incubate in simulated gastric/intestinal fluids and analyze degradation products using LC-MS. Stability-indicating methods (e.g., gradient HPLC) detect impurities .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound's reactivity and biological interactions?

  • Methodology :

  • Reactivity : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Validate with MD simulations to assess binding stability .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based assays) and cell-based viability tests (e.g., MTT assay).
  • Metabolic Profiling : Use hepatocyte microsomes to identify metabolites that may interfere with activity. LC-MS/MS quantifies metabolite formation .

Q. How can researchers design experiments to elucidate the compound's mechanism of action in antimicrobial activity?

  • Methodology :

  • Transcriptomics : Expose microbial cultures (e.g., E. coli) to sublethal doses and analyze RNA-seq data for upregulated resistance genes.
  • Enzyme Inhibition : Measure IC50 against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric assays .

Q. What advanced techniques address spectral ambiguities in structural characterization?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., correlate thiophene protons with adjacent carbons.
  • X-ray Crystallography : Determine absolute configuration and hydrogen-bonding patterns. For sulfonamides, intermolecular S=O···H-N interactions often stabilize crystal packing .

Methodological Resources

  • Statistical Optimization : Use JMP or Minitab for DoE analysis to model reaction yield as a function of variables .
  • Computational Tools : Gaussian (DFT), GROMACS (MD simulations), and PyMOL (docking visualization) .
  • Biological Assays : Follow CLSI guidelines for antimicrobial susceptibility testing to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.